2-(Furan-2-yl)pyrazine
Overview
Description
2-(Furan-2-yl)pyrazine is a heterocyclic compound that features both furan and pyrazine rings These rings are known for their significant roles in various biological and chemical processes
Scientific Research Applications
2-(Furan-2-yl)pyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Future Directions
The future directions of 2-(Furan-2-yl)pyrazine research could involve exploring its potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. There is also a need for more research to clearly understand the mechanism of action of this compound and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of furoin with ammonium acetate or ammonia, which leads to the formation of 2,3,5,6-tetra(furan-2-yl)pyrazine . This reaction involves the nucleophilic attack of ammonia on the carbonyl group of furoin, generating an alcohol-imine intermediate and releasing a water molecule.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the furan or pyrazine rings are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed depend on the specific reaction and conditions. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)pyrazine involves its interaction with various molecular targets and pathways. The unique structure allows it to bind to specific enzymes and receptors, inhibiting or modulating their activity. For instance, pyrazine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Furan: A simpler heterocyclic compound with a single oxygen-containing ring.
Pyrazine: A nitrogen-containing heterocycle with a six-membered ring.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits similar biological activities.
Uniqueness: 2-(Furan-2-yl)pyrazine is unique due to the combination of furan and pyrazine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-2-yl)pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZULAQXFJZQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954395 | |
Record name | 2-(Furan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32736-95-1 | |
Record name | 2-Furanylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032736951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Furan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FURANYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS6MOI8J59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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